1-Oxo-6-phenyl-1lambda~5~-pyridazine
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Overview
Description
1-Oxo-6-phenyl-1lambda~5~-pyridazine is a heterocyclic compound characterized by a pyridazine ring with a phenyl group at the 6-position and an oxo group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxo-6-phenyl-1lambda~5~-pyridazine can be synthesized through various methods. One common approach involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers in the presence of a Lewis acid, resulting in functionalized pyridazines with high regiocontrol . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides 1,6-dihydropyridazines that can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions is one such method, offering good functional group compatibility and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-6-phenyl-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Oxo-6-phenyl-1lambda~5~-pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Oxo-6-phenyl-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Oxo-6-phenyl-1lambda~5~-pyridazine include:
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with an additional oxygen atom at the 3-position.
Pyrazine: A related diazine with nitrogen atoms at the 1 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90842-12-9 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-oxido-6-phenylpyridazin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-10(7-4-8-11-12)9-5-2-1-3-6-9/h1-8H |
InChI Key |
GACXUPCKKMKAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N=CC=C2)[O-] |
Origin of Product |
United States |
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